molecular formula C7H15NO B13030557 2,2,4,4-Tetramethyloxetan-3-amine

2,2,4,4-Tetramethyloxetan-3-amine

Cat. No.: B13030557
M. Wt: 129.20 g/mol
InChI Key: PIZUBEVLRUUMIQ-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyloxetan-3-amine is an organic compound with the molecular formula C7H15NO It is characterized by the presence of an oxetane ring substituted with four methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyloxetan-3-amine can be achieved through several synthetic routes. One common method involves the amination of 2,2,4,4-tetramethyloxetan-3-one using ammonia or an amine source under reducing conditions. The reaction typically requires a catalyst such as palladium or nickel and is carried out under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the process may include purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyloxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2,2,4,4-Tetramethyloxetan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyloxetan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The oxetane ring may also contribute to the compound’s reactivity and binding affinity through its strained ring structure.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyloxetan-3-one: A ketone analog with similar structural features but different reactivity.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediamine: A diamine with a similar carbon skeleton but different functional groups.

Uniqueness

2,2,4,4-Tetramethyloxetan-3-amine is unique due to the presence of both an oxetane ring and an amine group, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,2,4,4-tetramethyloxetan-3-amine

InChI

InChI=1S/C7H15NO/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3

InChI Key

PIZUBEVLRUUMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(O1)(C)C)N)C

Origin of Product

United States

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